Cas no 2229640-59-7 (ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate)

Ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, featuring both a piperidine ring and an amino-substituted alkene moiety. Its structural framework makes it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of the ethyl carboxylate group enhances solubility and reactivity, facilitating further functionalization. The 3-aminobut-1-en-1-yl substituent introduces a nucleophilic site, enabling selective modifications such as Michael additions or reductive aminations. This compound’s stability under standard conditions and compatibility with diverse reaction conditions make it a practical choice for researchers developing bioactive compounds or novel heterocycles. Its balanced reactivity profile supports efficient multistep syntheses.
ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate structure
2229640-59-7 structure
Product Name:ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate
CAS No:2229640-59-7
MF:C12H22N2O2
MW:226.315283298492
CID:6367809
PubChem ID:165784884
Update Time:2025-10-30

ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate
    • EN300-1733517
    • 2229640-59-7
    • Inchi: 1S/C12H22N2O2/c1-3-16-12(15)14-8-6-11(7-9-14)5-4-10(2)13/h4-5,10-11H,3,6-9,13H2,1-2H3/b5-4+
    • InChI Key: VGXTVXCFVUMUDJ-SNAWJCMRSA-N
    • SMILES: O(CC)C(N1CCC(/C=C/C(C)N)CC1)=O

Computed Properties

  • Exact Mass: 226.168127949g/mol
  • Monoisotopic Mass: 226.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.6Ų

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ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate Related Literature

Additional information on ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate

Professional Introduction to Ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate (CAS No. 2229640-59-7)

Ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate, a compound with the chemical identifier CAS No. 2229640-59-7, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate incorporates a piperidine ring, a moiety well-documented for its role in enhancing the bioavailability and pharmacological properties of various pharmaceuticals.

The piperidine ring in this compound is linked to a 3-aminobut-1-enyl side chain, which introduces a high degree of flexibility and reactivity. This structural feature is particularly intriguing from a chemical biology perspective, as it allows for diverse interactions with biological targets. The presence of an amine group within the side chain further enhances the compound's potential as a pharmacophore, enabling it to engage with a wide range of enzymes and receptors.

Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds in developing next-generation therapeutics. Piperidine derivatives, in particular, have been extensively studied for their ability to modulate central nervous system (CNS) activity. The compound ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate is no exception, showing promise in preclinical studies as a potential candidate for treating neurological disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, are employed to construct the complex molecular framework efficiently. The synthesis process also emphasizes green chemistry principles, aiming to minimize waste and maximize sustainability.

In terms of pharmacological activity, ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate exhibits notable interactions with certain neurotransmitter receptors. Studies have indicated that this compound may have a significant impact on dopamine and serotonin pathways, which are crucial for regulating mood, cognition, and motor function. These findings make it an attractive candidate for further investigation in the treatment of conditions such as depression, anxiety, and Parkinson's disease.

The potential therapeutic applications of this compound are further supported by its favorable pharmacokinetic properties. Preliminary studies suggest that it has a reasonable bioavailability and metabolic stability, which are essential characteristics for any drug candidate. Additionally, the compound demonstrates good solubility in both aqueous and lipid environments, facilitating its formulation into various dosage forms.

From an industrial perspective, the production of ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate is being optimized for scalability and cost-effectiveness. Collaborative efforts between academic researchers and pharmaceutical companies are underway to develop efficient synthetic routes that can be easily adapted for large-scale manufacturing. These efforts are critical in ensuring that promising compounds like this one can be translated into viable therapeutics that reach patients in need.

The role of computational chemistry in the development of this compound cannot be overstated. Advanced computational methods are being used to predict the biological activity and optimize the molecular structure for better efficacy. These computational tools help researchers identify potential lead compounds more rapidly and guide experimental design more effectively.

The regulatory landscape for new drug development also plays a crucial role in the progression of compounds like ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate. Compliance with stringent guidelines set forth by regulatory agencies ensures that only safe and effective drugs reach the market. Researchers are working diligently to gather comprehensive data on the safety and efficacy of this compound to support its eventual approval by regulatory bodies.

In conclusion, Ethyl 4-(3-aminobut-1-en-1-yl)piperidine-1-carboxylate (CAS No. 2229640-59-7) represents a promising advancement in medicinal chemistry with significant potential for therapeutic applications. Its complex structure, favorable pharmacological properties, and ongoing research efforts position it as a compelling candidate for further development. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to make meaningful contributions to the field of healthcare.

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